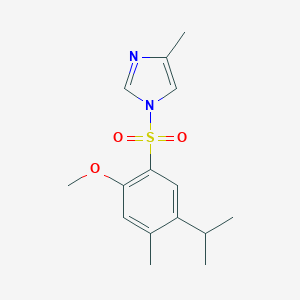
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, also known as SB-203580, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a key role in the regulation of inflammation and immune responses.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the inhibition of p38 MAPK, a key signaling molecule that regulates inflammation and immune responses. p38 MAPK is activated in response to a variety of stimuli, including stress, cytokines, and growth factors, and plays a key role in the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole reduces the production of these pro-inflammatory molecules and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to have a number of biochemical and physiological effects in various disease conditions. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce joint inflammation and damage. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole for lab experiments is its specificity for p38 MAPK, which allows researchers to study the role of this signaling molecule in various disease conditions. However, one limitation of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole in animal models may not accurately reflect its effects in humans, and further studies are needed to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are a number of future directions for the study of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, including its potential use in combination with other drugs for the treatment of various disease conditions. Additionally, further studies are needed to determine its safety and efficacy in clinical trials, particularly in humans. Finally, the development of more specific and potent p38 MAPK inhibitors may lead to the development of more effective therapies for a variety of disease conditions.
Synthesemethoden
The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the reaction of 4-methylimidazole with 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can then be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been extensively studied for its potential therapeutic applications in a number of disease conditions, including rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are known to play a key role in the pathogenesis of the disease. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Eigenschaften
Produktname |
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
|---|---|
Molekularformel |
C15H20N2O3S |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-7-15(14(20-5)6-11(13)3)21(18,19)17-8-12(4)16-9-17/h6-10H,1-5H3 |
InChI-Schlüssel |
JPQGNDCQMPXOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
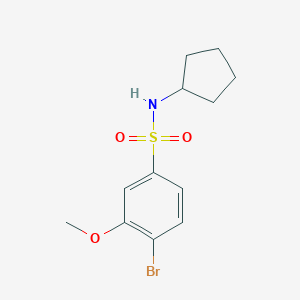

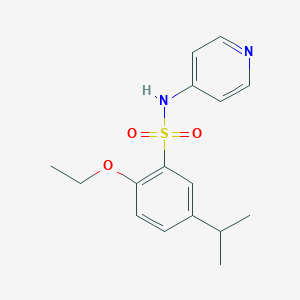
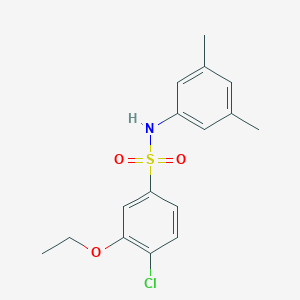
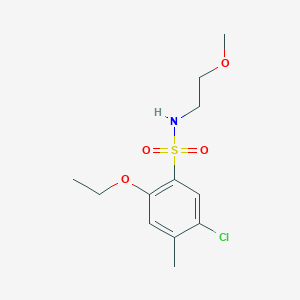

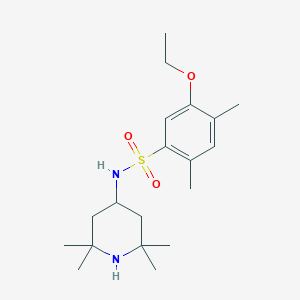
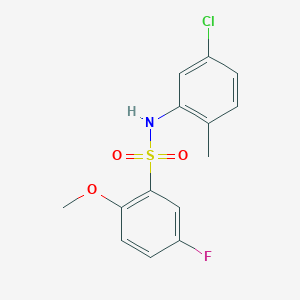
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)